8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-15-2-4-16(5-3-15)13-26-21(28)23(24-22(26)29)8-10-25(11-9-23)20(27)17-6-7-18-19(12-17)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKCSDNPECSASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule that exhibits a unique structural framework conducive to various biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
This compound features a triazaspiro structure with a benzodioxole moiety and a 4-methylphenyl group, which are critical for its biological interactions. The molecular formula is and it is identified by the CAS number 1021126-61-3 .
Anticancer Properties
Research indicates that derivatives of benzodioxole have shown significant anticancer activity. For instance, compounds containing the benzodioxole moiety have been linked to anti-proliferative effects against various cancer cell lines, including Hep3B liver cancer cells .
A study evaluated several benzodioxole derivatives and found that some exhibited potent cytotoxicity with IC50 values ranging from 3.94 to 9.12 mM against HeLa, Caco-2, and Hep3B cell lines. The compound 2a , in particular, demonstrated the ability to induce cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .
Antioxidant Activity
Antioxidant evaluation using the DPPH assay indicated that certain synthesized benzodioxole derivatives possess moderate antioxidant properties. For example, compounds with IC50 values of 39.85 µM and 79.95 µM were noted for their ability to scavenge free radicals effectively .
Other Biological Activities
In addition to anticancer and antioxidant effects, benzodioxole derivatives have shown potential in various pharmacological activities:
- Anti-inflammatory : Compounds have been noted for their anti-inflammatory effects.
- Antimicrobial : Certain derivatives exhibit antimicrobial properties against a range of pathogens.
- Analgesic : Some studies report analgesic effects attributed to these compounds .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Similar spiro structure | Antitumor activity |
| 8-Acetyl-1,3,8-triazaspiro[4.5]decane | Acetyl group instead of benzodioxole | Antimicrobial properties |
| Benzodioxole derivatives | Contains benzodioxole moiety | Diverse biological activities |
This comparative analysis highlights the unique combination of functional groups in This compound , which may enhance its biological activity compared to other similar compounds .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzodioxole derivatives:
- A study conducted by Hawash et al. synthesized various benzodioxole derivatives and assessed their anticancer properties on Hep3B cells. The results indicated that compound 2a significantly reduced tumor marker levels and inhibited cell cycle progression .
- Another research effort highlighted the antioxidant capabilities of synthesized benzodioxole derivatives through in vitro assays. The results showed promising antioxidant activity comparable to known standards .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of triazaspiro compounds exhibit selective inhibitory activity against various cancer cell lines. For instance, research indicates that modifications to the triazaspiro structure can enhance cytotoxicity against specific cancer types, making it a candidate for further development in cancer therapy .
Neuropharmacology
Research has highlighted the neuroprotective properties of similar compounds in the triazaspiro series. These compounds have shown promise in models of neurodegenerative diseases, indicating potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease through mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Activity
There is emerging evidence that compounds with similar structural motifs possess antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant activity against bacterial strains, suggesting that this compound could be explored for developing new antibiotics or antimicrobial agents .
Case Study 1: Antitumor Activity
In a recent study published in PubMed, researchers synthesized several derivatives of the triazaspiro compound and evaluated their effects on tumor cell lines. The results indicated that specific modifications led to enhanced inhibitory effects on cell proliferation and induced apoptosis in cancer cells. The study concluded that these derivatives could serve as lead compounds for further drug development targeting specific cancer types .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of triazaspiro compounds in a model of ischemic stroke. The study found that treatment with these compounds significantly reduced neuronal apoptosis and improved functional recovery post-stroke. This suggests potential applications in developing neuroprotective therapies for acute neurological injuries .
Comparison with Similar Compounds
Diazaspiro[4.5]Decane Derivatives ()
Compounds such as 6-(4-methylphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione (5b) share the spiro[4.5]decane core but lack the third nitrogen atom present in the target compound. This difference reduces hydrogen-bonding capacity and alters electronic properties. For instance, 5b exhibits a melting point of 88°C and a synthesis yield of 60%, whereas the triazaspiro analog’s additional nitrogen may lower crystallinity or modify solubility .
Triazaspiro[4.5]Decane Derivatives ( and )
- The biphenyl group at the 3-position increases steric bulk compared to the 4-methylbenzyl group in the target compound, possibly affecting membrane permeability .
- HIF Inhibitors () : The benzodioxole substituent in the target compound contrasts with other triazaspiro derivatives bearing simpler aryl groups. This substitution may enhance binding to HIF prolyl hydroxylase’s active site via additional hydrophobic or dipole interactions .
Pharmacological and Physicochemical Properties
Target Selectivity
Physicochemical Data
Q & A
Q. What are the optimized synthetic routes for 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Methodological Answer : The compound can be synthesized via nucleophilic substitution using a spiro-hydantoin precursor (e.g., 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione) and a substituted benzyl halide (e.g., 1-(chloromethyl)-4-methylbenzene). Key conditions include:
Q. Table 1: Comparison of Synthesis Conditions
| Parameter | (DMF/K₂CO₃) | (Dioxane/HCl) |
|---|---|---|
| Reaction Time | 4–16 hours | 4 hours |
| Yield Optimization | Moderate (60–70%) | High (80–85%) |
| Purification Complexity | Moderate | High (acidic workup) |
Q. How is the structural characterization of this compound performed?
Methodological Answer : Characterization involves:
- Spectroscopy :
- Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) with <2 ppm error.
- Elemental Analysis : Validate purity (C, H, N within ±0.4% of theoretical) .
Advanced Research Questions
Q. How can in silico screening guide the identification of biological targets for this compound?
Methodological Answer : Machine learning-based predictors (e.g., trained on protein-ligand interaction databases) can prioritize targets by:
- Docking Studies : Simulate binding to domains like the WH1 region of WASp (critical for actin nucleation in hematopoietic malignancies).
- Pharmacophore Filtering : Match the spirocyclic core and benzodioxole groups to known bioactive motifs.
- Validation : Compare binding affinity to homologs (e.g., N-WASp) to ensure specificity .
Key Finding : Analogous spiro-triazaspiro compounds (e.g., WASp-targeting SMC #13) show IC₅₀ values <1 µM in inhibiting malignant cell migration .
Q. What strategies resolve contradictions in SAR studies for spiro-triazaspiro derivatives?
Methodological Answer : Contradictions in structure-activity relationships (SAR) arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzyl moiety may enhance receptor binding but reduce solubility.
- Stereochemical Variants : Enantiomers of the spirocyclic core show divergent activity (e.g., R-configuration improves 5-HT₂C receptor antagonism by 10-fold) .
- Experimental Validation : Use orthogonal assays (e.g., SPR for binding, cell-based functional assays) to confirm activity trends .
Q. How is the compound evaluated in disease models (e.g., cancer or neurological disorders)?
Methodological Answer :
- In Vitro :
- In Vivo :
Q. What are the challenges in spectroscopic analysis of spirocyclic compounds?
Methodological Answer : Spiro systems complicate spectral interpretation due to:
Q. How can synthetic byproducts or impurities be characterized and mitigated?
Methodological Answer :
Q. What mechanistic insights explain the compound’s selectivity for hematopoietic vs. non-hematopoietic cells?
Methodological Answer : Selectivity arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
